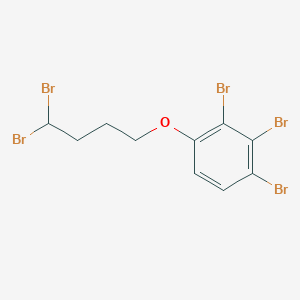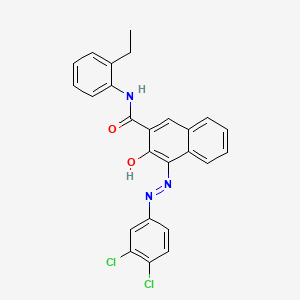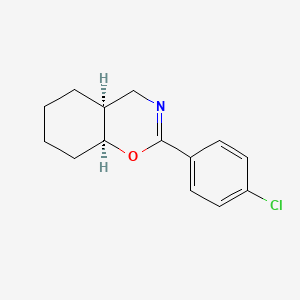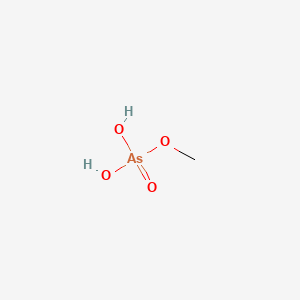
Arsenic acid (H3AsO4), monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic acid (H3AsO4), monomethyl ester, is an organoarsenic compound It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsenic acid (H3AsO4), monomethyl ester, can be synthesized through several methods. One common approach involves the reaction of arsenic acid with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{H}_3\text{AsO}_4 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Arsenic acid (H3AsO4), monomethyl ester, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenous acid.
Scientific Research Applications
Arsenic acid (H3AsO4), monomethyl ester, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides, herbicides, and fungicides, as well as in the glass-making industry to remove impurities.
Mechanism of Action
The mechanism by which arsenic acid (H3AsO4), monomethyl ester, exerts its effects involves its interaction with cellular components. It can bind to proteins, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to methylate DNA and proteins is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Arsenic acid (H3AsO4): The parent compound without the methyl group.
Dimethylarsinic acid (C2H7AsO2): A related compound with two methyl groups.
Arsenous acid (H3AsO3): A lower oxidation state arsenic compound.
Uniqueness
Arsenic acid (H3AsO4), monomethyl ester, is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
70786-76-4 |
|---|---|
Molecular Formula |
CH5AsO4 |
Molecular Weight |
155.97 g/mol |
IUPAC Name |
methoxyarsonic acid |
InChI |
InChI=1S/CH5AsO4/c1-6-2(3,4)5/h1H3,(H2,3,4,5) |
InChI Key |
FRLCRPUWDUKNGO-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


selanium bromide](/img/structure/B14467233.png)


![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
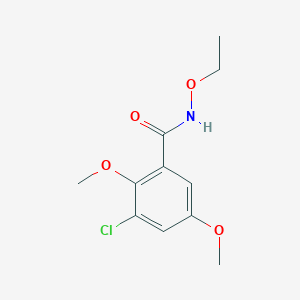
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

